Methyl 2-amino-3-(2-chlorophenoxy)butanoate
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Overview
Description
Methyl 2-amino-3-(2-chlorophenoxy)butanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a chlorophenoxy group, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-chlorophenoxy)butanoate typically involves the reaction of 2-chlorophenol with an appropriate amino acid derivative under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-chlorophenoxy)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-amino-3-(2-chlorophenoxy)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-chlorophenoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-amino-3-(2-chlorophenoxy)butanoate is unique due to its specific structural features, such as the presence of the 2-chlorophenoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-chlorophenoxy)butanoate |
InChI |
InChI=1S/C11H14ClNO3/c1-7(10(13)11(14)15-2)16-9-6-4-3-5-8(9)12/h3-7,10H,13H2,1-2H3 |
InChI Key |
XGCQEASCQUKHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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